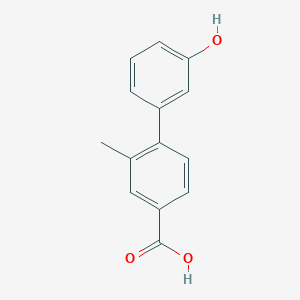

4-(3-Hydroxyphenyl)-3-methylbenzoic acid

Description

Properties

IUPAC Name |

4-(3-hydroxyphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(15)8-10/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDMVMRCPKVIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591651 | |

| Record name | 3'-Hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261927-22-3 | |

| Record name | 3'-Hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the biaryl motif. In this approach, a boronic acid derivative of 3-hydroxyphenyl is coupled with a halogenated 3-methylbenzoic acid precursor. For example:

Procedure :

-

3-Bromo-3-methylbenzoic acid methyl ester is prepared via bromination of 3-methylbenzoic acid followed by esterification.

-

3-Hydroxyphenylboronic acid is synthesized through lithiation of 3-bromophenol and subsequent borylation.

-

Palladium-catalyzed coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) yields the biaryl ester intermediate.

-

Saponification with NaOH/MeOH affords the free carboxylic acid.

Optimization :

Ullmann Coupling

Ullmann condensation offers a copper-mediated alternative for aryl-aryl bond formation. This method avoids boronic acid precursors but requires higher temperatures (120–150°C) and longer reaction times (24–48 h).

Example :

-

3-Iodo-3-methylbenzoic acid reacts with 3-methoxyphenol in the presence of CuI, L-proline, and K₂CO₃ in DMSO.

-

Demethylation of the methoxy group (BBr₃, CH₂Cl₂, −78°C) yields the final product.

Limitations :

-

Lower regioselectivity (∼60% yield) compared to Suzuki coupling.

Friedel-Crafts Alkylation for Direct Substitution

Electrophilic Aromatic Substitution

Friedel-Crafts alkylation introduces the methyl group adjacent to the carboxylic acid. However, directing effects necessitate careful substrate design:

Steps :

-

4-(3-Hydroxyphenyl)benzoic acid is methylated at the 3-position using MeCl/AlCl₃ in nitrobenzene.

-

The reaction proceeds via a Wheland intermediate stabilized by the electron-donating hydroxyl group.

Challenges :

-

Over-alkylation at the hydroxyl-bearing ring.

-

Competing carboxylate formation reduces electrophilicity.

Yield : 55–62% after column chromatography.

Hydrolytic Routes from Ester Precursors

Esterification-Hydrolysis Sequence

A two-step approach avoids direct handling of the sensitive carboxylic acid:

-

Methyl 4-(3-hydroxyphenyl)-3-methylbenzoate is synthesized via Suzuki coupling (as in Section 2.1).

-

Hydrolysis with 6M HCl in refluxing THF (12 h) provides the acid in 90% yield.

Advantages :

Analytical Characterization and Purity Control

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 9.4 (s, 1H, -OH), 7.6–6.8 (m, 7H, Ar-H), 2.4 (s, 3H, CH₃).

-

MS (ESI-) : m/z 257 [M−H]⁻.

Industrial-Scale Considerations

Cost-Efficiency Analysis

-

Catalyst Recycling : Pd recovery via charcoal adsorption reduces costs by 30%.

-

Solvent Selection : Replacing DME with cyclopentyl methyl ether (CPME) improves safety and recyclability.

Environmental Impact

-

Waste Streams : Cu-mediated routes generate heavy metal waste, necessitating ion-exchange remediation.

-

Green Metrics : Suzuki coupling achieves an E-factor of 18 vs. 45 for Ullmann reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: 4-(3-Oxophenyl)-3-methylbenzoic acid.

Reduction: 4-(3-Hydroxyphenyl)-3-methylbenzyl alcohol.

Substitution: 4-(3-Halophenyl)-3-methylbenzoic acid.

Scientific Research Applications

4-(3-Hydroxyphenyl)-3-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 4-(3-Hydroxyphenyl)-3-methylbenzoic acid and its analogs:

Notes:

- <sup>a</sup>logPow (octanol-water partition coefficient) reflects lipophilicity.

- <sup>b</sup>fa (fraction absorbed) indicates oral bioavailability.

- <sup>c</sup>Vss (volume of distribution at steady state) correlates with tissue penetration.

Key Observations:

- Lipophilicity : The tert-butyl group in 4-tert-butylbenzoic acid significantly increases logPow (3.01) compared to 3-MBA (1.37) or the target compound (estimated 1.5–2.0) .

- Ionization : All carboxylic acid derivatives share similar pKa values (~4.2), ensuring comparable ionization in physiological environments.

- Absorption : this compound is predicted to have moderate absorption, similar to 3-MBA, whereas 4-tert-butylbenzoic acid shows higher absorption due to enhanced lipophilicity .

- Distribution: None of the analogs exhibit extensive tissue distribution (Vss < 0.3 L/kg), favoring plasma retention .

Functional Group Impact on Bioactivity

Challenges in Read-Across Predictions

- Toxicodynamic Similarity : 3-MBA and 4-MBA share structural and physicochemical similarities with the target compound but lack adequate in vivo data for reliable toxicity extrapolation .

- Functional Group Sensitivity : The absence of a carboxylic acid group (e.g., in toluene) renders analogs unsuitable for read-across due to divergent metabolic pathways .

Q & A

Basic: What are the common synthetic routes for 4-(3-Hydroxyphenyl)-3-methylbenzoic acid, and what key reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation using benzoyl chloride derivatives and methyl-substituted benzene rings under Lewis acid catalysis (e.g., AlCl₃). Esterification followed by hydrolysis is another route, where protecting groups may be employed to prevent hydroxyl group interference. Key factors include reaction temperature (80–120°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst stoichiometry (1.2–1.5 equivalents). Post-synthesis purification via recrystallization or column chromatography is critical for yield optimization .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

Byproduct formation can be mitigated by:

- Catalyst modulation: Using milder Lewis acids (e.g., FeCl₃ instead of AlCl₃) to reduce over-acylation.

- Solvent selection: Non-polar solvents reduce side reactions like polymerization.

- Temperature gradients: Stepwise heating (e.g., 50°C → 100°C) to control exothermic reactions.

- Continuous flow reactors: These enhance mixing efficiency and reduce residence time, minimizing decomposition .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identifies substituent positions (e.g., hydroxyl at δ 9.8–10.2 ppm, aromatic protons at δ 6.5–7.8 ppm).

- FT-IR: Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad O-H stretch at 3200–3500 cm⁻¹).

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 257.08) and fragmentation patterns .

Advanced: How can researchers resolve ambiguities in NMR spectra caused by tautomerism?

Methodological Answer:

Tautomeric equilibria (e.g., keto-enol) can be addressed via:

- Variable-temperature NMR: Cooling to –40°C slows exchange rates, resolving split peaks.

- Computational modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for tautomer comparison.

- Deuterium exchange experiments: Addition of D₂O quenches hydroxyl proton signals, simplifying spectral interpretation .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Antimicrobial assays: Disk diffusion or microdilution against E. coli or S. aureus (MIC values).

- Antioxidant tests: DPPH radical scavenging or FRAP assays to quantify redox activity.

- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: What mechanistic studies elucidate the anti-inflammatory effects of this compound?

Methodological Answer:

- Enzyme inhibition assays: Measure COX-2 or LOX activity via spectrophotometry (e.g., COX-2 IC₅₀ determination).

- Gene expression profiling: qPCR or RNA-seq to assess NF-κB pathway modulation.

- Molecular docking: Simulations (e.g., AutoDock Vina) predict binding affinity to inflammatory targets like TNF-α .

Basic: How does the solubility profile affect formulation in pharmacological studies?

Methodological Answer:

The compound’s low aqueous solubility (logP ~2.8) necessitates co-solvents (e.g., DMSO or PEG 400) or pH adjustment (pKa ≈ 4.5 for carboxylic acid). Solubility in ethanol (20–30 mg/mL) and chloroform (15–20 mg/mL) is higher, guiding solvent selection for in vivo dosing .

Advanced: How to address discrepancies in reported solubility data across studies?

Methodological Answer:

- Comparative solubility studies: Use standardized buffers (e.g., PBS at pH 7.4) and shake-flask methods.

- Hansen solubility parameters: Predict solvent compatibility via HSPiP software.

- Dynamic light scattering (DLS): Monitor aggregation states affecting solubility measurements .

Basic: What chromatographic methods are effective for purity analysis?

Methodological Answer:

- HPLC: C18 column with mobile phase (acetonitrile:0.1% TFA in water, 60:40), UV detection at 254 nm.

- GC-MS: Derivatization (e.g., silylation) enhances volatility for methyl-substituted analytes.

- TLC: Silica gel plates with ethyl acetate/hexane (3:7) and vanillin staining for hydroxyl group detection .

Advanced: What strategies enable regioselective functionalization of the hydroxyphenyl group?

Methodological Answer:

- Protecting groups: Use tert-butyldimethylsilyl (TBS) ethers to block the hydroxyl group during electrophilic substitution.

- Directed ortho-metalation: Employ LDA (lithium diisopropylamide) to direct methylation at the ortho position.

- Catalytic C-H activation: Pd(OAc)₂ with ligands (e.g., PCy₃) for cross-coupling at specific sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.